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molecular formula C13H16OSSi B1312463 {2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol CAS No. 853955-72-3

{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol

Cat. No. B1312463
M. Wt: 248.42 g/mol
InChI Key: HVCAKKVDVSHFOK-UHFFFAOYSA-N
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Patent
US07960571B2

Procedure details

At 0° C., a solution of 2-thienylmagnesium bromide in THF (23 mL) [prepared from 2-bromothiophene (5.4 g, 33 mmol) and Mg (0.82 g, 34 mmol) was added to oxasilacyclopentane (7) (4.9 g, 30 mmol) in THF (10 mL) in accordance with Frisell, C.; Lawesson, S.-O. Org. Synth. Coll. Vol. 1972, 5, 642-644], and the resulting mixture was stirred at room temperature for 22 hours. The resulting mixture was diluted with diethylether and was filtered to remove unreacted magnesium. The filtrate was washed with a saturated NH4Cl aqueous solution, water, and brine, and then was dried over anhydrous MgSO4. After removal of the solvents under reduced pressure, the residue was purified by flash chromatography on silica gel, thereby obtaining (2-(hydroxymethyl)phenyl)dimethyl(2-thienyl)silane: 2d (5.9 g, yield of 79%) as a colorless oil, Rf: 0.21 (hexane-ethylacetate=5:1). 1H NMR (400 MHz, CDCl3) δ 7.64 (d, J=4.6 Hz, 1H), 7.57 (d, J=7.4 Hz, 1H), 7.48 (d, J=7.6 Hz, 1H), 7.44 (t, J=7.4 Hz, 1H), 7.34-7.28 (m, 2H), 7.20 (dd, J=4.6, 3.4 Hz, 1H), 4.64 (s, 2H), 1.47 (s, 1H), 0.68 (s, 6H); 13C NMR (101 MHz, CDCl3) δ 146.5, 138.5, 135.6, 135.3, 131.3, 130.2, 128.4, 128.2, 127.1, 65.3, 0.2; Anal. Calcd for C13H16OSSi; C, 62.85; H, 6.49. Found: C, 62.96; H, 6.49.
Name
2-thienylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF
Quantity
23 mL
Type
reactant
Reaction Step One
Name
hexane ethylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
79%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[Mg]Br.O1CC[CH2:10][SiH2:9]1.[CH3:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].C(O[C:22](=[O:24])C)C.[CH2:25](OCC)C>>[OH:24][CH2:22][C:15]1[CH:14]=[CH:13][CH:18]=[CH:17][C:16]=1[Si:9]([CH3:10])([CH3:25])[C:2]1[S:1][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
2-thienylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)[Mg]Br
Name
THF
Quantity
23 mL
Type
reactant
Smiles
O1[SiH2]CCC1
Step Two
Name
hexane ethylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to remove unreacted magnesium
WASH
Type
WASH
Details
The filtrate was washed with a saturated NH4Cl aqueous solution, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
After removal of the solvents under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
OCC1=C(C=CC=C1)[Si](C=1SC=CC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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